molecular formula C11H16O B1222846 5-Phenylpentan-1-ol CAS No. 10521-91-2

5-Phenylpentan-1-ol

Cat. No.: B1222846
CAS No.: 10521-91-2
M. Wt: 164.24 g/mol
InChI Key: DPZMVZIQRMVBBW-UHFFFAOYSA-N
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Description

Significance and Contextualization within Organic Chemistry Research

5-Phenylpentan-1-ol is a compound of notable interest within the field of organic chemistry, recognized for its utility as a versatile building block and chemical intermediate smolecule.comtargetmol.comontosight.ai. Its molecular structure, defined by the chemical formula C11H16O and CAS number 10521-91-2, features a phenyl group attached to a five-carbon aliphatic chain, culminating in a primary alcohol functional group targetmol.com. This structural arrangement classifies it as a fatty alcohol and a benzenoid compound, possessing characteristic reactivity associated with both aromatic and aliphatic alcohol moieties foodb.ca.

In synthetic organic chemistry, this compound serves as a crucial intermediate in the construction of more complex molecular architectures, including potential pharmaceutical agents smolecule.comontosight.ai. The presence of the hydroxyl group allows for a range of chemical transformations, such as oxidation reactions that can yield compounds like 2-benzyltetrahydrofuran (B102498) . Furthermore, the molecule can participate in broader reactions including hydrogenation and polymerization, expanding its synthetic applicability ontosight.ai. Its role as a precursor underscores its value in creating diverse organic frameworks and functional molecules.

Historical Perspectives on Related Phenyl-Substituted Alcohols in Research

The study of phenyl-substituted alcohols (PhAs) has a significant historical presence in chemical research, contributing to fundamental understandings of molecular behavior and reaction mechanisms. For example, investigations into the dielectric properties of PhAs have revealed complex relaxation dynamics. Studies involving 5-phenyl-1-pentanol, among other PhAs, have demonstrated that the commonly observed Debye-like relaxation is, in fact, a composite of two distinct dynamic processes. This insight, derived from combined dielectric and mechanical measurements, offers a more refined understanding of molecular motion and intermolecular interactions within these compounds acs.org.

Historically, the influence of phenyl substituents on reaction regioselectivity has been a key area of investigation. Research into the hydroboration of phenyl-substituted olefins, such as styrene, has elucidated how the phenyl group directs the addition of boron to specific carbon atoms within a double bond, thereby informing the development of regioselective synthetic strategies redalyc.org. Moreover, established reactions like the Friedel-Crafts cyclidehydration of phenylalkanols to form indans highlight the long-standing utility of this class of compounds in facilitating ring-forming reactions within organic synthesis acs.org. These foundational studies provide essential context for contemporary research involving phenylalkanols.

Scope and Research Objectives for Academic Inquiry

Current academic research concerning phenyl-substituted alcohols, including this compound, encompasses several critical domains. A primary objective is the advancement of novel synthetic methodologies, aiming to achieve enhanced efficiency, selectivity, and environmental sustainability in chemical synthesis processes cardiff.ac.uk. Researchers also focus on elucidating the physical properties of these compounds, such as their dielectric relaxation dynamics, to establish correlations between molecular structure and macroscopic behavior acs.org.

Furthermore, the exploration of potential biological activities and applications in medicinal chemistry remains a vital research objective for phenylalkanols solubilityofthings.com. For this compound specifically, research objectives may involve its strategic use as a synthon in the total synthesis of complex natural products or biologically active molecules ub.edu. Its applications in specialized industries, such as the fragrance sector, also represent an area of ongoing investigation thegoodscentscompany.comgoogle.com. The continuous pursuit of synthesizing and characterizing such compounds drives innovation across various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpentan-1-ol
Source PubChem
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InChI

InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMVZIQRMVBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4065107
Record name Benzenepentanol
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Molecular Weight

164.24 g/mol
Source PubChem
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Physical Description

Colourless liquid, floral carnation note
Record name 5-Phenylpentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

155.00 °C. @ 20.00 mm Hg
Record name 5-Phenyl-1-pentanol
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 5-Phenylpentanol
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Density

0.970-0.977
Record name 5-Phenylpentanol
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CAS No.

10521-91-2
Record name 5-Phenyl-1-pentanol
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Record name 5-Phenylpentan-1-ol
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Record name Benzenepentanol
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Record name 5-PHENYLPENTANOL
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Record name 5-Phenyl-1-pentanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for 5 Phenylpentan 1 Ol and Its Analogs

Catalytic Hydrogenation Strategies in Phenylpentanol Synthesis

Catalytic hydrogenation is a cornerstone for reducing unsaturated functional groups (such as alkenes and carbonyls) to saturated alcohols, making it a versatile tool for synthesizing phenylalkanols.

Ruthenium and Nickel-Catalyzed Approaches

Ruthenium (Ru) and Nickel (Ni) catalysts are frequently employed for the hydrogenation of various substrates, including ketones and unsaturated aldehydes, to yield phenylalkanols. These metals, often supported on materials like carbon or silica (B1680970), demonstrate efficacy under varying conditions.

For instance, ruthenium catalysts, particularly those complexed with chiral phosphine (B1218219) ligands, have shown promise in the asymmetric hydrogenation of alkyl aryl ketones to produce chiral 1-phenylalkanols with moderate to good enantioselectivities (20–75% ee) sigmaaldrich.comscribd.com. These reactions typically occur under hydrogen pressure (10–50 bar) at temperatures ranging from 25–50 °C sigmaaldrich.com. Nickel-based catalysts, such as Ni/SiO₂, have also been utilized. For example, in the synthesis of Rosaphen (2-methyl-5-phenylpentan-1-ol), a Ni/SiO₂ catalyst was found to be effective for the hydrogenation of 2-methyl-5-phenylpenta-2,4-dienal, achieving approximately 97% purity under 10 MPa hydrogen pressure and 120 °C researchgate.net. Similarly, nickel catalysts are employed in the hydrogenation of products derived from aldol (B89426) condensation reactions, such as those involving cinnamaldehyde (B126680) and propanal, to produce compounds like 4-Amino-5-phenylpentan-1-ol (B1266589) smolecule.com.

Table 2.1.1: Ruthenium and Nickel-Catalyzed Hydrogenation Examples

Target Compound / AnalogSubstrateCatalyst SystemConditionsYield (%)Reference
1-PhenylalkanolsAlkyl Aryl KetonesRu-complexesH₂ (10–50 bar), 25–50 °C75–90 sigmaaldrich.com
Rosaphen (Analog)2-Methyl-5-phenylpenta-2,4-dienalNi/SiO₂ (10 wt%)H₂ (10 MPa), 120 °C~97 researchgate.net
4-Amino-5-phenylpentan-1-ol (Analog)Cinnamaldehyde/Propanal Condensation ProductRu/C or Ni/SilicaHigh pressure and temperatureHigh smolecule.com

Palladium-Based Catalysis and Support Materials

Palladium (Pd), often supported on carbon (Pd/C) or other materials, is a highly versatile catalyst for hydrogenation reactions, known for its chemoselectivity. Pd/C can selectively hydrogenate alkenes and alkynes without affecting aromatic rings or carbonyl groups under mild conditions masterorganicchemistry.comlibretexts.org. It is also effective in reducing carbonyls to alcohols or even further to alkanes, particularly aryl alkyl ketones, which can be converted to alkylbenzenes libretexts.orgmdpi.com.

In the context of phenylalkanols, palladium catalysts can be employed to reduce α,β-unsaturated aldehydes or ketones. For instance, palladium on carbon can facilitate the hydrogenation of conjugated systems to saturate double bonds and reduce carbonyls to alcohols masterorganicchemistry.commdpi.comjst.go.jp. While direct hydrogenation of simple phenyl ketones to phenylalkanols using Pd/C is common, specific applications for the synthesis of 5-phenylpentan-1-ol itself via this method are less detailed in the provided literature, but the principle applies to similar structures. Palladium catalysts can also be used in conjunction with specific support materials or modifiers to tune selectivity jst.go.jp.

Table 2.1.2: Palladium-Catalyzed Hydrogenation Examples

Target Compound / AnalogSubstrateCatalyst SystemConditionsYield (%)Reference
PhenylalkanolsAlkenes, Alkynes, KetonesPd/CMild conditions (e.g., room temp, atmospheric pressure H₂)Good-Excellent masterorganicchemistry.commdpi.comjst.go.jp
AlkylbenzenesAryl Alkyl KetonesPd/CH₂High libretexts.org
Benzyl (B1604629) AlcoholsAromatic Aldehydes and KetonesPd/C2 atm H₂, specific solvents (e.g., 1,4-dioxane (B91453) for chemoselectivity)High jst.go.jp

Grignard Reaction Pathways for Phenylpentanol Formation

Grignard reagents offer a robust method for carbon-carbon bond formation, enabling the construction of alcohol functionalities.

Phenylmagnesium Bromide and Butyraldehyde (B50154) Condensation

The reaction between phenylmagnesium bromide (PhMgBr) and butyraldehyde (butanal) is a classic Grignard reaction that leads to the formation of 1-phenylbutan-1-ol, an analog of this compound . In this process, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of butyraldehyde. Subsequent acidic hydrolysis of the intermediate alkoxide yields the secondary alcohol. This reaction typically produces a racemic mixture unless chiral auxiliaries or catalysts are employed, in which case high enantiomeric excesses (>90%) can be achieved, with yields generally ranging from 75% to 90% .

Table 2.2.1: Grignard Reaction of Phenylmagnesium Bromide with Butyraldehyde

ReactantsProductConditionsYield (%)EnantioselectivityReference
Phenylmagnesium bromide, Butyraldehyde1-Phenylbutan-1-olAnhydrous ether solvent, controlled temperature75–90Racemic (unless chiral methods used)
Phenylmagnesium bromide, Butyraldehyde1-Phenylbutan-1-olChiral ligands, specific conditions75–90>90% ee ua.es

Phenylmagnesium Chloride and Ethylene (B1197577) Oxide Reactions

Another significant Grignard-based synthesis involves the reaction of phenylmagnesium chloride (PhMgCl) with ethylene oxide. This pathway is widely used for the industrial production of 2-phenylethanol (B73330) (phenethyl alcohol), a common fragrance compound and an analog of phenylalkanols basenotes.commdpi.comnih.govindiamart.com. The reaction proceeds via the nucleophilic attack of the phenyl Grignard reagent on the epoxide ring of ethylene oxide, forming a magnesium alkoxide intermediate. Hydrolysis of this intermediate yields 2-phenylethanol. While effective, this method can involve hazardous solvents and may produce products requiring extensive purification to meet perfumery standards basenotes.commdpi.com.

Table 2.2.2: Grignard Reaction of Phenylmagnesium Chloride with Ethylene Oxide

ReactantsProductConditionsYield (%)Reference
Phenylmagnesium chloride, Ethylene oxide2-PhenylethanolDiethyl ether solvent, 100 °C, followed by sulfuric acid hydrolysisHigh basenotes.commdpi.comnih.govindiamart.com

Aldol Condensation Routes to Phenylpentanol Precursors

Aldol condensation reactions are fundamental for forming carbon-carbon bonds, enabling the construction of carbon backbones that can be subsequently modified to yield target alcohols. For the synthesis of this compound, aldol condensation can be employed to create unsaturated precursors.

A common strategy involves the crossed aldol condensation between benzaldehyde (B42025) (Ph-CHO) and butanal (CH₃CH₂CH₂CHO). This reaction, typically catalyzed by a base (e.g., NaOH), can yield 5-phenylpent-2-enal (Ph-CH=CH-CH₂CHO) google.comthieme-connect.de. This α,β-unsaturated aldehyde can then be subjected to catalytic hydrogenation, reducing both the carbon-carbon double bond and the aldehyde functional group to afford this compound. Research on related compounds, such as the synthesis of Rosaphen, demonstrates the utility of aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation, to yield the desired phenylalkanols researchgate.netresearchgate.net. Similar approaches utilizing benzaldehyde and other aldehydes can be adapted to build the necessary carbon skeleton for this compound.

Table 2.3: Aldol Condensation Routes to Phenylalkanols Precursors

ReactantsIntermediate Product(s)Subsequent Step(s)Target Product / AnalogYield (%)Reference
Benzaldehyde, Butanal5-Phenylpent-2-enalHydrogenationThis compoundHigh google.comthieme-connect.de
Cinnamaldehyde, Propanal2-Methyl-5-phenylpenta-2,4-dienalHydrogenationRosaphen (Analog)~97 researchgate.netresearchgate.net
Benzaldehyde, Acetone4-Phenylbut-3-en-2-oneHydrogenation4-Phenylbutan-2-ol (Analog)High doubtnut.com

Compound List

this compound

Rosaphen (2-Methyl-5-phenylpentan-1-ol)

4-Amino-5-phenylpentan-1-ol

1-Phenylbutan-1-ol

2-Phenylethanol (Phenethyl Alcohol)

Phenylmagnesium bromide

Phenylmagnesium chloride

Butyraldehyde (Butanal)

Ethylene Oxide

Benzaldehyde

Cinnamaldehyde

Propanal

Acetone

5-Phenylpent-2-enal

2-Methyl-5-phenylpenta-2,4-dienal

4-Phenylbut-3-en-2-one

4-Phenylbutan-2-ol

Cinnamaldehyde and Propanal Based Syntheses

One established route to phenylalkanols, including derivatives of this compound, involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. This process typically begins with the base-catalyzed aldol condensation of cinnamaldehyde and propanal, often using sodium hydroxide (B78521) in methanol (B129727) as the solvent system researchgate.netresearchgate.nettacr.czdoubtnut.comatamanchemicals.combyjus.comchegg.comyoutube.com.

The reaction conditions are critical for optimizing yield and minimizing side products. A common protocol utilizes a 1:1 molar ratio of cinnamaldehyde to propanal, with 36% aqueous sodium hydroxide at a 0.1:1 molar ratio relative to cinnamaldehyde, in methanol at room temperature (20–25°C) researchgate.netresearchgate.nettacr.cz. This condensation yields an α,β-unsaturated aldehyde intermediate, such as 2-methyl-5-phenylpenta-2,4-dienal researchgate.netresearchgate.nettacr.cz. Subsequent hydrogenation of this intermediate, often using catalysts like ruthenium on carbon (Ru/C) or nickel on silica (Ni/SiO₂) under controlled temperature and hydrogen pressure, leads to the saturated alcohol researchgate.netresearchgate.nettacr.cz. For instance, the synthesis of 2-methyl-5-phenylpentan-1-ol (Rosaphen) involves this two-step process, achieving purities around 97% researchgate.nettacr.cz.

Reduction of Carboxylic Acid Derivatives for Alcohol Formation

The reduction of carboxylic acid derivatives, such as esters or the free acid itself, provides a direct pathway to primary alcohols like this compound. This transformation relies on potent reducing agents capable of converting the carbonyl group of the acid or ester into a hydroxyl group.

Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely employed for the conversion of carboxylic acids and their esters to primary alcohols smolecule.comub.edursc.org. The reduction of 5-phenylpentanoic acid or its ester derivatives with LiAlH₄ in anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), is an effective method. For example, the reduction of 5-phenylpentanoic acid (17.82 g, 0.100 mol) in dry Et₂O with LiAlH₄ (4.17 g, 0.110 mol, 1.1 equiv) at 0°C for 3 hours, followed by a careful quenching procedure, yielded pure this compound in 88% yield rsc.org. The resulting alcohol was characterized by ¹H NMR, ¹³C NMR, and GC-MS rsc.org.

Borane-Dimethyl Sulfide (B99878) Reductions

Borane-dimethyl sulfide (BH₃·SMe₂) is another effective reagent for reducing carboxylic acids to primary alcohols. It offers a milder alternative to LiAlH₄ for certain substrates and can exhibit different chemoselectivity. The general procedure involves treating the carboxylic acid with BH₃·SMe₂ in THF at 0°C, followed by warming to room temperature overnight. For instance, the reduction of a carboxylic acid (1.0 equiv) in THF with BH₃·SMe₂ (1.5 equiv) at 0°C for 1 hour, then at room temperature overnight, followed by quenching with water, is a typical protocol rsc.org. This method has been used to synthesize various substituted phenylalkanols rsc.org.

Organocatalytic Approaches to Stereoselective Synthesis of Phenylpentanol Derivatives

Organocatalysis has emerged as a powerful tool for achieving stereoselective synthesis, enabling the creation of chiral molecules with high enantiomeric purity. While direct organocatalytic synthesis of achiral this compound is less common, organocatalytic methods are instrumental in preparing chiral phenylpentanol derivatives or precursors. These approaches often involve asymmetric transformations like Michael additions, aldol reactions, or epoxidations, using chiral organic molecules as catalysts researchgate.netmdpi.comscispace.comunito.it. For example, organocatalysis can be employed to achieve enantioselective α-methylation of aldehydes or asymmetric Michael additions, which can then be elaborated into chiral phenylpentanol structures researchgate.netmdpi.comscispace.comunito.it. The development of chiral organocatalysts, including proline derivatives and peptides, allows for precise control over stereochemistry in complex synthetic pathways researchgate.netunito.it.

Samarium(II) Iodide-Mediated Reductions in Phenylpentanol Derivative Synthesis

Samarium(II) iodide (SmI₂) is a versatile single-electron reducing agent known for its mild reaction conditions and broad functional group tolerance, making it suitable for complex molecule synthesis sigmaaldrich.comontosight.aiscripps.eduwikipedia.orgnih.govresearchgate.net. SmI₂ can reduce various functional groups, including carbonyls, to alcohols sigmaaldrich.comontosight.aiwikipedia.orgnih.govresearchgate.netorganic-chemistry.org. While specific examples directly detailing the SmI₂ reduction of a 5-phenylpentanoic acid derivative to this compound are not extensively detailed in the provided search results, SmI₂ is well-established for reducing carbonyl compounds and their derivatives to alcohols and can participate in various C-C bond-forming reactions relevant to phenylalkanol synthesis sigmaaldrich.comontosight.aiwikipedia.orgnih.govresearchgate.netorganic-chemistry.org. Its ability to mediate reactions like carbonyl-alkene coupling and reductions of organic halides positions it as a valuable reagent for constructing complex phenylalkanols and their precursors sigmaaldrich.comontosight.aiwikipedia.orgnih.govresearchgate.net.

Novel and Emerging Synthetic Routes to Functionalized Phenylpentanols

Beyond the established methods, research continues to explore novel and emerging synthetic routes to functionalized phenylalkanols. These may include catalytic hydrogenations of unsaturated precursors, biocatalytic approaches, or multi-component reactions. For instance, the synthesis of ω-phenylalkan-1-ols, including this compound, has been part of broader studies to create libraries of compounds for analytical characterization, such as GC-MS and NMR data collection mdpi.comnih.gov. These efforts contribute to a deeper understanding of structure-chromatographic behavior relationships and facilitate the identification of natural products. Emerging trends also focus on green chemistry principles, seeking more sustainable and efficient synthesis pathways, potentially involving flow chemistry or novel catalytic systems.

Compound List

5-Phenylpentan-1-ol

4-Amino-5-phenylpentan-1-ol (B1266589)

4-Amino-5-phenylpentanoic acid

4-Amino-5-phenylpentane

Phenylmagnesium bromide

Butyraldehyde (B50154)

Cinnamaldehyde (B126680)

Propanal

2-Benzyltetrahydrofuran (B102498)

5-Phenylpent-4-enyl-1-ol

1-Phenylpentan-1-ol

Baulamycin A

Baulamycin

2,2-dimethyl-5-phenylpentan-1-ol

Lithium Aluminium Hydride (LiAlH4)

Ceric Ammonium Nitrate (CAN)

Styrene

3-Phenyl-1-propanol

4-Phenyl-1-butanol

6-Phenyl-1-hexanol

2-Phenyl-1-ethanol

N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide

2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester

3-methyl-1-phenyl-pentanol-5

Butanoyl cyclohexane (B81311) derivatives

Role of 5 Phenylpentan 1 Ol As a Key Chemical Intermediate in Organic Synthesis

Precursor in Pharmaceutical Building Block Synthesis

In the realm of pharmaceutical development, 5-Phenylpentan-1-ol functions as a foundational component for synthesizing various drug candidates and their essential building blocks. Its structure can be readily modified to introduce pharmacologically relevant functional groups or to serve as a scaffold upon which more complex bioactive molecules are assembled. The ability to convert the alcohol to halides, aldehydes, or carboxylic acids, or to functionalize the phenyl ring, provides synthetic chemists with multiple avenues to create diverse libraries of compounds for drug discovery screening. Its application in synthesizing bioactive molecules, particularly in antiviral and anti-inflammatory drug development, underscores its importance in this sector pmarketresearch.com.

Intermediate in the Synthesis of Analog Compounds

This compound is frequently employed as a precursor in the synthesis of analog compounds, enabling researchers to explore structure-activity relationships (SAR) and optimize the properties of lead molecules. By systematically modifying specific parts of a parent compound, often using intermediates derived from this compound, novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles can be developed.

Methoxy (B1213986) and Fluorine Analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302)

Research has demonstrated the utility of this compound in the synthesis of methoxy and fluorine-substituted analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) nih.govlookchem.comchemicalbook.comchemicalbook.com. These analogs were developed as part of studies investigating their binding affinity for the CB1 cannabinoid receptor . The synthesis involved multi-step processes where this compound served as a key starting material to introduce the phenylpentyl chain, which was subsequently modified with methoxy and fluorine substituents at the terminal carbon. This application highlights how this compound facilitates the creation of targeted molecular variations for pharmacological research.

2-[5-(4-Iodophenyl)-pentyl]oxirane-2-carboxylic Acid Ethyl Ester Synthesis

This compound also plays a role in the synthesis of specific radiolabeled compounds, such as 2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester nih.govlookchem.comchemicalbook.comchemicalbook.com. In this context, this compound is first converted to 5-phenylpentyl bromide through reaction with sodium bromide under acidic conditions. This bromide intermediate is then further elaborated, for instance, by conversion to diethyl 5-phenylpentylmalonate, as part of the pathway to the target iodinated oxirane derivative . Such syntheses are crucial for developing diagnostic agents or research tools in nuclear medicine and molecular imaging.

Application in Total Synthesis of Complex Natural Products and Bioactive Molecules

The intricate structures of many natural products and complex bioactive molecules often require sophisticated synthetic strategies, where this compound can serve as a vital synthon or precursor fragment. Its incorporation allows for the efficient assembly of key structural motifs found in biologically active compounds.

Retrosynthetic Analysis of Baulamycin A Involving this compound

In the pursuit of synthesizing complex natural products, such as the antibiotic Baulamycin A, this compound has been identified as a valuable component in retrosynthetic analyses ub.edu. Baulamycin A, known for its activity against resistant bacteria like MRSA and Bacillus anthracis, possesses a complex structure with multiple stereocenters ub.edubristol.ac.uk. Synthetic strategies towards Baulamycin A have utilized fragments derived from phenyl-containing precursors, with this compound being employed as a starting material to construct specific synthons required for the total synthesis ub.edu. This demonstrates its utility in building complex carbon frameworks with defined stereochemistry.

Strategies for Stereocenter Control in Multi-step Syntheses

The synthesis of stereochemically defined molecules is paramount in medicinal chemistry and natural product synthesis. This compound and its derivatives are instrumental in developing strategies for stereocenter control. For instance, research has focused on the stereoselective synthesis of derivatives like cis-2,3-epoxy-5-phenylpentan-1-ols, which are precursors to potential HIV-1 protease inhibitors, employing methods such as Sharpless asymmetric epoxidation depaul.edu. Similarly, the synthesis of polyhydroxylated compounds, such as (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, involves stereoselective transformations like Sharpless asymmetric epoxidation and proline-catalyzed reactions, showcasing the broader application of phenyl-containing alcohols in chiral synthesis juniperpublishers.com. Furthermore, enantioselective syntheses of related phenylpentanols, such as (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, utilize proline-catalyzed sequential reactions, highlighting the importance of these scaffolds in asymmetric synthesis acs.org. The stereospecific synthesis of compounds like 5-phenyl-2S-pentanol from chiral precursors also underscores the role of phenylpentanol derivatives in controlled stereochemical outcomes google.com.

Table of Compounds Mentioned

Compound NameCAS NumberMolecular Formula
This compound10521-91-2C₁₁H₁₆O
N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302)N/AC₃₀H₃₅Cl₂N₃O
2-[5-(4-Iodophenyl)-pentyl]oxirane-2-carboxylic Acid Ethyl EsterN/AC₁₈H₂₃IO₄
Baulamycin AN/AC₃₁H₄₇NO₁₀
cis-2,3-epoxy-5-phenylpentan-1-olN/AC₁₁H₁₄O₂
(3S, 4R)-5-Phenylpentane-1, 3, 4-triolN/AC₁₁H₁₆O₃
(R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-olN/AC₁₇H₂₇NO
5-phenyl-2S-pentanolN/AC₁₁H₁₆O
5-phenylpentyl bromideN/AC₁₁H₁₅Br
Diethyl 5-phenylpentylmalonateN/AC₁₇H₂₄O₄
4-amino-5-phenylpentan-1-ol (B1266589)82590-43-0C₁₁H₁₇NO
3-Methyl-5-phenylpentan-1-ol (B1219218)OXYRENDGHPGWKV-UHFFFAOYSA-NC₁₂H₁₈O
5-(4-amino-2-methoxyphenoxy)-1-phenylpentan-1-ol101782-07-4C₁₈H₂₃NO₃
1-phenyl-1H-pyrazole-5-carboxylic acid1133-77-3C₁₀H₈N₂O₂
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)N/AC₂₈H₂₉Cl₃N₄O
4-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]perhydro-2alpha,6beta-dihydroxynaphthalene (CP55244)N/AC₂₆H₄₂O₃
(R)-2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-ylmethanone (WIN55212-2)N/AC₂₉H₃₄N₂O₃
5-Phenylpentanal36884-28-3C₁₁H₁₄O
5-Phenylpentan-1-amine17734-21-3C₁₁H₁₇N
5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one2514748-07-1C₁₈H₁₈O₃
3-phenylpropanal104-54-1C₉H₁₀O
(2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-oneN/AC₁₆H₂₃NO₃
5-phenyl-1-pentanol was used in the synthesis of: methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302)N/AC30H35Cl2N3O
5-Phenyl-1-pentanol was used in the synthesis of: 2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl esterN/AC18H23IO4
This compound (8). A 50 mL, three-necked, round-bottom flask, equipped with a magnetic stir-bar, was purged with nitrogen and charged with ester (19) (545 mg, 2.32 mmol, 1 equiv) followed by anhydrous. Et2O (8 mL). The solution was then cooled to 0 ºC using an ice bath. Lithium aluminium hydride in THF (1M, 2.78 mL, 2.78 mmol, 1.2 equiv) wasN/AC11H16O
cis-2,3-epoxy-5-phenylpentan-1-ol derivativesN/AC11H14O2
(3S, 4R)-5-Phenylpentane-1, 3, 4-triol (1)N/AC11H16O3
(R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-olN/AC17H27NO
5-phenyl-2S-pentanolN/AC11H16O
5-phenylpentyl bromide (1)N/AC11H15Br
Diethyl 5-phenylpentylmalonateN/AC17H24O4
4-amino-5-phenylpentan-1-ol82590-43-0C11H17NO
3-Methyl-5-phenylpentan-1-olN/AC12H18O
5-(4-amino-2-methoxyphenoxy)-1-phenylpentan-1-ol101782-07-4C18H23NO3
1-phenyl-1H-pyrazole-5-carboxylic acid1133-77-3C10H8N2O2
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)N/AC28H29Cl3N4O
CP55244 (2)N/AC26H42O3
WIN55212-2 (3)N/AC29H34N2O3
5-Phenylpentanal36884-28-3C11H14O
5-Phenylpentan-1-amine17734-21-3C11H17N
5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one2514748-07-1C18H18O3
3-phenylpropanal (2)104-54-1C9H10O
(2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one (4)N/AC16H23NO3

Development of High-Purity Grades for Research and Specialized Applications

The synthesis of this compound can yield a product with varying levels of purity, often containing byproducts from the reaction or residual starting materials. For its use in sensitive research applications or the synthesis of high-value compounds, achieving and maintaining exceptional purity is essential. This necessitates the development and application of rigorous purification techniques and sophisticated analytical methods.

Purification Strategies:

Several purification methods are employed to obtain high-purity this compound, with the choice often depending on the nature and concentration of the impurities present.

Distillation: Fractional distillation is a common technique for separating compounds with different boiling points. This compound has a boiling point of approximately 155 °C at 20 mm Hg guidechem.comfishersci.ca. This method is effective for removing volatile impurities or higher-boiling contaminants.

Chromatography: Column chromatography, particularly flash chromatography, is widely used in research settings to isolate compounds with high purity. This technique separates components based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution by a mobile phase rsc.org. For this compound, specific solvent systems, such as mixtures of ethyl acetate (B1210297) and hexane, are utilized to achieve effective separation rsc.org.

Crystallization: While this compound is typically a liquid at room temperature, in some cases, crystallization or recrystallization from suitable solvents might be applicable for removing specific solid impurities or isomers, although this is less common for this particular compound in its liquid form.

Analytical Techniques for Purity Assessment:

To verify the purity of this compound and to characterize any residual impurities, a suite of analytical techniques is employed. These methods are crucial for quality control and ensuring that the material meets the stringent requirements for research and specialized applications.

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile organic compounds. It separates components of a mixture based on their boiling points and affinity for the stationary phase, allowing for the quantification of the main compound and the detection of impurities vulcanchem.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is another powerful technique for purity analysis, especially for compounds that may not be sufficiently volatile for GC or for separating closely related impurities vulcanchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structural integrity of this compound and identifying the presence of any structural impurities. The characteristic chemical shifts and coupling patterns provide a definitive fingerprint of the molecule guidechem.comrsc.org.

Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that aid in the identification and quantification of impurities .

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the molecule and can be used to detect certain types of impurities that possess distinct functional groups guidechem.comnih.gov.

Importance of High Purity:

The development of high-purity grades (often exceeding 98% or 99%) is critical for several reasons:

Reproducibility in Research: In academic and industrial research, consistent and reproducible results are paramount. Impurities can interfere with reaction mechanisms, alter reaction kinetics, or lead to the formation of undesired byproducts, compromising the reliability of experimental data pmarketresearch.com.

Synthesis of Complex Molecules: For pharmaceutical synthesis, where even minor impurities can affect the efficacy, safety, and regulatory approval of active pharmaceutical ingredients (APIs), intermediates must meet extremely high purity standards. For instance, deviations below a 98.5% purity threshold in raw materials have been shown to increase batch rejection rates in API synthesis pmarketresearch.com.

Fragrance and Flavor Quality: In the fragrance and flavor industry, the sensory profile of a compound is directly linked to its purity. Impurities can introduce off-odors or alter the intended scent, making high-purity grades essential for premium products pmarketresearch.comdatainsightsmarket.com.

Typical Purity Specifications and Suppliers:

Suppliers often offer this compound in various purity grades, with research-grade materials typically specified at ≥97% or ≥98% purity guidechem.comfishersci.catargetmol.com. Companies like Merck KGaA (Sigma-Aldrich brand) and Tokyo Chemical Industry (TCI) are known for providing high-purity chemical intermediates, often with detailed analytical data such as Certificates of Analysis (CoA), HPLC, and NMR spectra, to support their use in demanding applications pmarketresearch.com.

Analytical TechniqueTypical Application for this compound Purity AssessmentPurity Specification ExampleNotes
Gas Chromatography (GC) Quantifying main component and volatile impurities.≥98.0% (GC)Effective for separating components based on boiling point and polarity.
High-Performance Liquid Chromatography (HPLC) Separating and quantifying non-volatile or thermally labile impurities.≥97.51% (HPLC)Useful for detecting impurities with similar volatilities or polarities.
¹H NMR Spectroscopy Confirming structural identity and detecting organic impurities.N/A (qualitative)Provides detailed information about the molecular environment of hydrogen atoms.
¹³C NMR Spectroscopy Confirming structural identity and detecting carbon-based impurities.N/A (qualitative)Offers insights into the carbon skeleton and functional groups.
Mass Spectrometry (MS) Identifying unknown impurities by molecular weight and fragmentation.N/A (qualitative)Often coupled with GC or HPLC for comprehensive impurity profiling.

Compound Name Table:

Common NameIUPAC NameCAS Number
This compoundThis compound10521-91-2

Investigations into Biological Interactions and Biochemical Pathways Involving Phenylpentanol Moieties

Interaction Studies with Enzymes and Receptors

The molecular structure of 5-phenylpentan-1-ol allows it to interact with a variety of enzymes and cellular receptors, modulating their activity. Research has shown that increasing concentrations of this compound can progressively activate glucagon-stimulated adenylate cyclase activity up to a certain point, after which higher concentrations become inhibitory. nih.gov This enzyme is crucial for signal transduction pathways, and its modulation suggests that this compound can influence cellular responses to hormonal signals. nih.govscispace.com

Table 1: Documented Interactions of this compound with Enzymes and Receptors

Biological Target Observed Effect Research Context
Glucagon-stimulated Adenylate Cyclase Progressive activation followed by inhibition Modulation of liver plasma membrane enzyme activity nih.govscispace.com
β-Galactosidase (lipid-coated) Substrate for transglycosylation Biocatalysis in non-aqueous media researchgate.net
Lipase (B570770) PS Substrate for esterification Enzymatic synthesis of esters mdpi.com
CqsS Receptor (Vibrio cholerae) Agonist activity (as 5-Ph-ester-CAI-1) Bacterial quorum sensing princeton.edu

Role in Lipid Metabolism and Transport Biochemical Processes

Metabolomic databases and scientific literature indicate that this compound is associated with lipid metabolism and transport. hmdb.cafoodb.ca Its classification as a fatty alcohol, an aliphatic alcohol with a chain of at least six carbons, aligns with its participation in these pathways. hmdb.cafoodb.ca The compound's structure, featuring a hydrophobic phenylalkyl chain and a polar hydroxyl group, facilitates its interaction with lipidic environments.

Derivatives of phenylpentanol have been specifically investigated for their effects on lipid levels. Patents describe certain para-substituted phenylpentanol derivatives as having hypolipemic properties, suggesting a potential role in lowering lipid concentrations in the body. google.com This is further supported by findings on related compounds, where derivatives of 5-phenylpenta-2,4-dienoic acid were found to regulate fat metabolism and restrain intracellular adipogenesis.

This compound is directly implicated in fatty acid metabolism pathways. hmdb.cafoodb.ca The historical basis for understanding the metabolism of such compounds comes from early 20th-century experiments by Franz Knoop. He utilized phenyl-substituted fatty acids to uncover the mechanism of β-oxidation. ijs.si In these classic studies, fatty acids with a terminal phenyl group were metabolized by the stepwise removal of two-carbon units, a process that is fundamental to fatty acid degradation. ijs.si This suggests that the pentanol (B124592) chain of this compound can likely enter similar oxidative metabolic pathways.

Membrane Stabilization Properties in Biological Systems

This compound has been identified as having a potential role as a membrane stabilizer. foodb.ca The interaction of such amphipathic molecules with the lipid bilayer can alter membrane properties. Related, shorter-chain compounds like benzyl (B1604629) alcohol and 2-phenylethanol (B73330) have been shown to fluidize or intercalate into lipid membranes. nih.govresearchgate.net This alteration of the membrane's physical state can, in turn, relieve physical constraints on membrane-bound proteins, such as enzymes and receptors, leading to changes in their activity. nih.gov For instance, the activation of adenylate cyclase by benzyl alcohol is attributed to an increase in bilayer fluidity. nih.gov It is plausible that this compound exerts a similar influence, with its longer alkyl chain potentially leading to more significant interactions within the hydrophobic core of the membrane.

Exploration of Neurotransmitter System Influence by Related Compounds

While direct studies on this compound's influence on neurotransmitter systems are limited, research on structurally related compounds provides significant insights. For example, 4-Amino-5-phenylpentan-1-ol (B1266589), an amino derivative, is under investigation for its potential effects on these systems. smolecule.com

Other related structures, such as β-phenethylamines, are known to modulate monoamine neurotransmission by inhibiting the dopamine (B1211576) transporter (DAT), thereby blocking dopamine reuptake. nih.govbiomolther.org Simple phenol (B47542) derivatives can act as potent modulators of GABA-A receptors, which are central to inhibitory neurotransmission in the brain. nih.gov Furthermore, more complex derivatives containing a phenyl group have been synthesized as high-affinity ligands for the σ1 receptor, a unique protein implicated in various neurological functions and a target for treating conditions like neuropathic pain. acs.org These findings collectively suggest that the core phenylalkanol structure is a viable scaffold for developing neurologically active agents.

Table 2: Influence of Compounds Related to this compound on Neurotransmitter Systems

Related Compound Class Target System/Receptor Observed or Potential Effect
4-Amino-5-phenylpentan-1-ol Neurotransmitter Systems Under investigation for therapeutic effects smolecule.com
β-Phenethylamines Dopamine Transporter (DAT) Inhibition of dopamine reuptake nih.govbiomolther.org
Simple Phenol Derivatives GABA-A Receptors Allosteric modulation of receptor activity nih.gov
Phenyl-containing Pyridazinones σ1 Receptor High-affinity binding, potential for pain treatment acs.org

Studies on Metabolic Pathways of Related Compounds (e.g., Nabumetone Biotransformation)

The metabolism of this compound can be inferred from studies on related xenobiotics. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. nih.gov A key step in its biotransformation is the reduction of a ketone group to a secondary alcohol, yielding metabolites like 4-(6-methoxy-2-naphthyl)-butan-2-ol. researchgate.net This carbonyl reduction pathway is a common metabolic fate for xenobiotics and is relevant to the potential processing of oxidized metabolites of this compound.

The foundational pathway for breaking down the alkyl chain of phenyl-substituted alkanes is β-oxidation, as previously mentioned. ijs.si This process involves the sequential oxidation and cleavage of the carbon chain. Other related aromatic compounds, like cinnamyl alcohol, also undergo oxidation as a primary metabolic route. inchem.org These established metabolic pathways for structurally similar molecules provide a strong framework for predicting the biotransformation of this compound in biological systems, which would likely involve initial oxidation of the primary alcohol followed by further degradation of the pentyl chain.

Pharmaceutical and Medicinal Chemistry Research Applications of 5 Phenylpentan 1 Ol and Its Derivatives

Design and Synthesis of Potential Therapeutic Agents

5-Phenylpentan-1-ol serves as a valuable starting material and structural motif in the design and synthesis of novel therapeutic agents. Its relatively simple structure, comprising a flexible alkyl chain and an aromatic phenyl ring, provides a foundation for introducing various functional groups to modulate biological activity. Researchers have explored its incorporation into more complex molecular architectures aimed at treating a range of diseases. For instance, its derivatives have been investigated for antiviral properties, with specific mention of their use in experimental compounds targeting herpes simplex virus (HSV) inhibitors pmarketresearch.com. The compound's utility lies in its ability to be readily modified, allowing for the systematic exploration of structure-activity relationships in the quest for potent and selective drug candidates.

Development of Central Nervous System (CNS) Targeting Compounds

The development of compounds that can effectively target the Central Nervous System (CNS) is a critical area in medicinal chemistry, often hindered by the blood-brain barrier (BBB). This compound and its derivatives have shown promise in this domain. Research indicates an increased demand for 4-amino-5-phenylpentan-1-ol (B1266589), a derivative, specifically in the development of CNS-targeting compounds chem960.com. The ability of certain derivatives to potentially cross the BBB or interact with CNS targets is an active area of investigation, aiming to address neurological disorders. Understanding and modulating the pharmacokinetic properties, such as BBB permeability, of these derivatives is crucial for their successful translation into therapeutic agents for CNS diseases accscience.comresearchgate.netmdpi.comarxiv.org.

Precursor in Drug Discovery Projects

In drug discovery, the availability of versatile precursors is essential for building diverse chemical libraries and synthesizing complex molecules. This compound functions as such a precursor. Its structure can be elaborated through various chemical transformations, making it a useful building block in multi-step syntheses. For example, it has been utilized in the synthesis of potential HIV-1 protease inhibitors, highlighting its role in the development of antiviral therapies depaul.edu. The compound's functional groups allow for facile derivatization, enabling medicinal chemists to explore a broad chemical space in their search for new drug leads.

Inhibition Capacity Studies of Derivatives (e.g., against antibiotic-resistant bacteria)

The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have been explored for their potential inhibitory capacities against various pathogens, including antibiotic-resistant bacteria. While specific studies directly detailing this compound derivatives against antibiotic-resistant bacteria were not found in the provided search results, broader research into phenolic compounds and their derivatives, such as thymol (B1683141) derivatives, has shown promising antibacterial activity against strains like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) frontiersin.orgnih.govnih.gov. These studies often investigate structure-activity relationships to identify key features contributing to antimicrobial efficacy.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. Derivatives of this compound have been subjected to SAR investigations to optimize their potency and selectivity against various biological targets. For instance, research into α-ketoheterocycles as inhibitors of sn-1-Diacylglycerol Lipase (B570770) Alpha (DAGLα) has identified that (C6−C9)-acyl chains with a distal phenyl group proved to be the most potent inhibitors universiteitleiden.nlnih.gov. Modifications to the heterocyclic scaffold and the length and substitution patterns of alkyl chains have been shown to significantly influence inhibitory activity universiteitleiden.nlvulcanchem.com.

Alpha-Ketoheterocycles as sn-1-Diacylglycerol Lipase Alpha (DAGLα) Inhibitors

A notable area of research involving structures related to this compound is the development of α-ketoheterocycles as inhibitors of sn-1-Diacylglycerol Lipase Alpha (DAGLα). DAGLα is an enzyme involved in the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system, making its inhibitors valuable tools for studying neuroinflammation, obesity, and related metabolic disorders universiteitleiden.nlnih.gov. Studies have shown that oxazolo-4N-pyridines represent a highly active framework for DAGLα inhibition, with electron-withdrawing meta-oxazole substituents enhancing potency universiteitleiden.nl. The incorporation of phenyl groups on acyl chains has also been identified as a key factor for potent inhibition universiteitleiden.nlvulcanchem.com. While direct synthesis from this compound for this specific class might vary, the structural motif is relevant to the SAR of these inhibitors universiteitleiden.nlvulcanchem.comuniversiteitleiden.nl.

Research into Pharmacokinetic Property Modulation (e.g., Blood-Brain Barrier Permeability)

Optimizing pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and particularly blood-brain barrier (BBB) permeability, is crucial for the success of drug candidates. Research into this compound derivatives includes efforts to modulate these properties. The development of predictive models for BBB permeability is an active field, utilizing computational methods and in vitro assays to guide drug design accscience.comresearchgate.netmdpi.comarxiv.org. While specific pharmacokinetic data for this compound derivatives were not detailed in the provided snippets, the general importance of BBB permeability for CNS-targeting compounds highlights the ongoing research in this area for molecules with similar structural features.

Compound List:

this compound

4-amino-5-phenylpentan-1-ol

3-Methyl-5-Phenylpentan-1-Ol (B1219218)

α-Ketoheterocycles

Oxazolo[4,5-b]pyridines

Benzoxazole analogs

Benzimidazole analogs

LEI104 (OL-100)

Rolipram

Thymol derivatives

Methicillin-resistant Staphylococcus aureus (MRSA)

Pseudomonas aeruginosa

Escherichia coli

Klebsiella pneumoniae

Mycobacterium smegmatis

Quinazoline (B50416) derivatives

Piperazine derivatives

Indole (B1671886) derivatives

Eugenol (EU)

Prolintane

Des-A-ring analog (4)

Aplysiatoxin (ATX)

Debromoaplysiatoxin (DAT)

Catechol O-methyl transferase (COMT) inhibitors

Fatty acid amide hydrolase (FAAH) inhibitors

Diacylglycerol Lipase Alpha (DAGLα) inhibitors

Industrial Research and Advanced Material Applications of 5 Phenylpentan 1 Ol

Utilization as Surfactants and Emulsifiers

5-Phenylpentan-1-ol is classified as a fatty alcohol, a class of organic compounds that are aliphatic alcohols with a chain of at least six carbon atoms. nih.govfoodb.ca Due to this molecular structure, which combines a hydrophilic alcohol group with a lipophilic hydrocarbon tail, compounds like this compound are recognized for their industrial applications as both surfactants and emulsifiers. nih.gov These properties allow them to reduce surface tension between liquids or between a liquid and a solid, making them valuable in various formulations. While detailed performance data in specific surfactant applications is not extensively published, its fundamental chemical nature supports its function in these roles. nih.govfoodb.ca

Application in Flavor and Fragrance Formulations

The primary industrial application for this compound and its isomers is in the flavor and fragrance sector. guidechem.com It is a recognized flavoring agent, as evidenced by its designation as FEMA Number 3618. nih.govacs.org Its structural isomers, particularly 3-Methyl-5-phenylpentan-1-ol (B1219218), are crucial components in creating sophisticated and complex scents for a wide range of products, from fine perfumes to soaps and detergents. wipo.int

The compound's value is driven by the continuous demand from the global fine fragrance market for novel aroma chemicals that can differentiate products. It is frequently used to impart freshness and volume in both floral and citrus fragrances. researchgate.net

Olfactory Profile Contribution and Sensory Research

The sensory characteristics of this compound and its isomers are well-documented, though they vary slightly depending on the specific isomer. This compound itself is noted for a floral, carnation-like scent. acs.orgrsc.org Its isomers are highly prized for their complex and versatile floral notes.

Research has identified that the olfactory experience of these compounds is tied to specific biological interactions. For instance, sensory research on 3-Methyl-5-phenylpentan-1-ol has shown that it interacts with the human olfactory receptor OR1D2. seqens.com This isomer, known commercially by trade names such as Phenoxanol® and Mefrosol, is described as having a diffusive, fresh, and long-lasting floral character reminiscent of rose absolute. researchgate.net Its tenacity is notable, lasting over 400 hours on a smelling strip, which makes it an excellent fixative and base note in perfumery. foodb.caresearchgate.net

The table below summarizes the olfactory profiles of this compound and its key isomers based on data from fragrance manufacturers and chemical databases.

Compound NameCAS NumberCommon Trade Name(s)Olfactory Profile
This compound 10521-91-2Phenylamyl alcoholFloral, carnation. acs.orgrsc.org
3-Methyl-5-phenylpentan-1-ol 55066-48-3Phenoxanol, Mefrosol, Phenyl HexanolTransparent, diffusive, fresh floral with notes of rose, muguet (lily-of-the-valley), geranium, and a slight green aspect. foodb.cadepaul.edulookchem.com
2-Methyl-5-phenylpentan-1-ol 25634-93-9Rosaphen®Floral, rose petals, powdery, balsamic. targetmol.com

Novel Applications in High-Value Fragrance and Flavor Compounds

The unique and lasting scent profile of this compound derivatives has led to their use in high-value and luxury perfumes. The isomer 3-Methyl-5-phenylpentan-1-ol (Phenoxanol) is considered a revolutionary ingredient in modern perfumery, valued for the "aura" and diffusion it imparts. lookchem.com It is used to create an expensive rose oil or absolute effect economically and is a key component in many successful floral-oriental and citrus fragrances. researchgate.net

Role in Coatings and Solvents as a Lower-Emission Substitute

Beyond fragrances, isomers of this compound are utilized in the production of solvents for industrial applications, including paints and coatings. guidechem.com Specifically, 3-Methyl-5-phenylpentan-1-ol has been identified as a lower-emission substitute for traditional volatile organic compounds (VOCs). This application is driven by increasingly stringent environmental regulations, such as the EU's REACH program and the U.S. EPA's Safer Choice program, which incentivize alternatives to hazardous air pollutants (HAPs) and VOCs.

VOCs are carbon-based chemicals that evaporate at or near room temperature and can contribute to the formation of photochemical smog and other environmental and health issues. vechro.gr With a boiling point well above 250°C, phenylpentanol derivatives are not classified as VOCs under standard definitions. guidechem.comvechro.gr Their low volatility and low toxicity make them a preferred choice as a carrier solvent in formulations like polyurethane and epoxy resins, which are used in applications such as automotive coatings. guidechem.com The use of such lower-emission substitutes is critical for the paint and varnish industry to comply with regulations like the EU Directive 2004/42/EC, which aims to limit VOC emissions. vechro.gr

Development of Sustainable Synthesis Methods for Industrial Scale

In response to market demand for sustainably produced ingredients, significant research has focused on developing greener and more efficient industrial-scale synthesis methods for this compound and its isomers. wipo.int

A notable advancement is an efficient two-step process developed in India for the synthesis of Mefrosol (3-Methyl-5-phenylpentan-1-ol). This process utilizes cheap, recyclable catalysts that can be reused up to 10 times, operates with commercial-grade reagents without needing further purification, and eliminates the need for additional additives. wipo.int This greener process reportedly reduces waste and lowers the production cost by 20-25% compared to conventional methods. wipo.int

Broader research into sustainable organic synthesis highlights several promising pathways applicable to this class of alcohols:

Transfer Hydrogenation: This technique involves the transfer of hydrogen from a donor molecule (like formic acid or isopropanol) to an unsaturated substrate, such as an aldehyde or ketone, to produce an alcohol. mdpi.comthieme-connect.com It is considered a more sustainable alternative to using high-pressure hydrogen gas or metal hydride reagents. Research has demonstrated the chemoselective transfer hydrogenation of cinnamaldehyde (B126680) to 3-phenylpropan-1-ol, a closely related saturated alcohol, using various metal catalysts, including ruthenium, iridium, and non-precious metals like manganese and iron. thieme-connect.comrsc.orgnih.govscispace.com

Borrowing Hydrogen Catalysis: This powerful one-pot method allows for the alkylation of molecules using alcohols as alkylating agents, avoiding the use of classical, more hazardous reagents. The synthesis of 5-phenylpentanol via this approach has been noted as an example of its utility in creating fragrance ingredients. acs.org

Green Catalysis and Solvents: Other environmentally friendly routes are being explored, such as a novel synthesis for epoxy derivatives of this compound that features a clay-catalyzed hetero-Diels-Alder reaction, showcasing a move towards benign catalytic materials. depaul.edu Furthermore, the use of mechanochemistry (ball milling) and bead mill technology for scaling up reactions represents a significant step forward in reducing solvent use and improving energy efficiency in chemical synthesis. rsc.org

These ongoing innovations in catalysis and process engineering are paving the way for more economical and environmentally responsible production of this compound and its valuable derivatives on an industrial scale.

Advanced Analytical and Spectroscopic Research Methodologies for 5 Phenylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-phenylpentan-1-ol, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around 7.1-7.3 ppm. The protons of the methylene (B1212753) groups in the pentanol (B124592) chain exhibit signals at varying chemical shifts. The methylene group attached to the hydroxyl group (-CH₂OH) is the most deshielded of the aliphatic protons, while the benzylic protons (-PhCH₂) also show a characteristic downfield shift compared to the other methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure by showing distinct signals for each unique carbon atom. guidechem.com The carbons of the phenyl ring resonate in the aromatic region (typically 125-143 ppm). The five carbon atoms of the pentanol chain also give rise to individual signals, with the carbon bearing the hydroxyl group (C1) being the most downfield of the aliphatic carbons.

A representative, though not exhaustive, summary of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and instrument parameters.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic H~7.28-7.15 (m, 5H)~142.5, 128.4, 128.3, 125.7
-CH₂(α to Ph)~2.62 (t, 2H)~35.8
-CH₂(β to Ph)~1.65 (m, 2H)~31.5
-CH₂(γ to Ph)~1.35 (m, 2H)~25.8
-CH₂(δ to Ph, α to OH)~3.64 (t, 2H)~62.9
-OHVariable-
Data is illustrative and based on typical values found in chemical databases.

Mass Spectrometry (MS) for Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to identify its metabolites.

When analyzed by MS, this compound (C₁₁H₁₆O) shows a molecular ion peak [M]⁺ corresponding to its monoisotopic mass of approximately 164.120 g/mol . contaminantdb.ca The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺) and cleavage of the alkyl chain. The base peak in the electron ionization (EI) mass spectrum is often observed at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), which is characteristic of compounds containing a benzyl (B1604629) group. Other significant fragments may appear at m/z 104 and 117. nih.gov

In metabolic studies, MS, particularly when coupled with liquid chromatography (LC-MS), is instrumental. For instance, in studies involving incubation with liver microsomes, LC-MS can be used to detect and identify metabolites formed through processes like hydroxylation of the phenyl ring or oxidation of the alcohol group to an aldehyde or carboxylic acid.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺165.12740
[M+Na]⁺187.10934
[M-H]⁻163.11284
[M+H-H₂O]⁺147.11738
Predicted collision cross section (CCS) values are also used for identification. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from related compounds or impurities. selleckchem.com The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. shimadzu.com

For a non-polar compound like this compound, reversed-phase HPLC is commonly employed. nih.gov In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage purity (e.g., >98%) is often required for its use in synthesis and research. fishersci.ca

HPLC is also crucial for separating isomers. For instance, it can be used to resolve this compound from its structural isomers, such as 1-phenylpentan-1-ol or 3-methyl-5-phenylpentan-1-ol (B1219218), which may be present as byproducts in a synthesis. rsc.orgmdpi.com The separation of enantiomers, if the molecule were chiral, would require a chiral stationary phase. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantitative analysis of this compound, especially in complex mixtures like essential oils or biological samples. mdpi.comarchive-criminology.com.ua In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer for detection and identification. unodc.org

The retention time of this compound in the gas chromatogram is a characteristic feature used for its identification. mdpi.com The mass spectrometer provides further confirmation by generating a mass spectrum that can be compared to library spectra. nist.gov For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. researchgate.net This allows for the precise determination of the concentration of this compound in an unknown sample. GC-MS is particularly valuable in the fragrance industry and in metabolic studies for its ability to detect and quantify trace amounts of the compound. pmarketresearch.comsemanticscholar.org

Table 3: Typical GC-MS Parameters for Volatile Compound Analysis

Parameter Condition
Column DB-5MS or HP-Innowax (or similar)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 80°C hold, ramp to 300°C)
Detector Mass Spectrometer (Electron Ionization mode, 70 eV)
Specific parameters can vary significantly depending on the application and instrument. unodc.org

X-ray Crystallography in Structural Confirmation of Derivatives

While this compound is a liquid at room temperature, X-ray crystallography can be employed for the absolute structural confirmation of its solid derivatives. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid.

To perform X-ray crystallography, this compound would first need to be converted into a suitable crystalline derivative, such as a benzoate (B1203000) or a p-nitrobenzoate ester. The esterification reaction would yield a solid product that can be crystallized from an appropriate solvent. The resulting single crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to construct an electron density map, from which the complete molecular structure can be determined with high accuracy. This method is considered the gold standard for structural confirmation.

Computational Chemistry and Molecular Modeling Studies of 5 Phenylpentan 1 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jddtonline.info The core principle is that variations in the structural or physicochemical properties of a series of molecules are correlated with changes in their biological effects. jddtonline.info These models are instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery.

For molecules related to 5-phenylpentan-1-ol, structure-activity relationship (SAR) studies have highlighted key structural features that determine biological efficacy. For instance, in a study of α-ketoheterocycle inhibitors for sn-1-diacylglycerol lipase (B570770) α (DAGLα), the length of the acyl chain was a critical determinant of inhibitory potency. universiteitleiden.nl The study found that an optimal linker length of five methylene (B1212753) units (n=5), corresponding to the pentyl chain in this compound, resulted in the most lipophilically efficient inhibitors. universiteitleiden.nl Specifically, a compound with this chain length (n=5) was more than 10-fold more active than a similar compound with a longer chain (n=6). universiteitleiden.nl

A typical QSAR study involves calculating molecular descriptors that quantify various aspects of a molecule's structure. These can include:

Physicochemical properties: LogP (lipophilicity), molar refractivity (MR), and solvent accessible surface area (SAS). jddtonline.info

Electronic properties: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electron affinity (EA). jddtonline.info

Topological and conformational properties: Shape indices and conformational minimum energies. jddtonline.info

These descriptors for a set of molecules are then used in statistical methods, such as multiple linear regression, to build a predictive model. jddtonline.info For example, a QSAR model for antioxidant activity in flavonoid derivatives yielded a correlation coefficient (R²) of 0.7609, indicating a good correlation between the selected descriptors and the observed activity. jddtonline.info Although a specific QSAR model for this compound is not detailed in the available literature, the principles of QSAR and SAR clearly indicate that its structural components—the flexible five-carbon chain and the terminal phenyl group—are key features for modeling its potential biological activities.

Homology Modeling and Ligand-Protein Interaction Simulations

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a theoretical model based on the known structure of a related protein (a template). This model can then be used for molecular docking and ligand-protein interaction simulations to predict how a small molecule, such as this compound, might bind to a biological target.

In research concerning inhibitors for DAGLα, a homology model of the enzyme was used to rationalize the observed structure-activity relationships. universiteitleiden.nl The binding pose of inhibitors within this model suggested that the acyl side chain, analogous to the pentylphenyl group of this compound, occupies a hydrophobic channel in the enzyme's active site. universiteitleiden.nl

Ligand-protein interaction simulations, often performed using molecular docking software, predict the preferred orientation and binding affinity of a ligand to a protein. orientjchem.org These interactions are primarily non-covalent and can include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. lookchem.com

Hydrophobic Interactions: Interactions between nonpolar groups, such as the phenyl ring and the alkyl chain of this compound, and nonpolar residues in the protein's binding pocket. orientjchem.org

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules. nih.gov

π-π Stacking: Interactions between aromatic rings, such as the phenyl group of this compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, in studies of HIV-1 protease inhibitors, molecular docking revealed that phenyl rings in the ligands fit into hydrophobic pockets and that specific hydrogen bonds between the ligand and backbone residues of the protein are crucial for binding. nih.gov Similarly, simulations of this compound or its derivatives would likely show the phenylpentyl moiety occupying a hydrophobic pocket, while the terminal hydroxyl group engages in hydrogen bonding with polar residues at the active site.

Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site
Structural Feature of this compoundType of InteractionPotential Interacting Protein Residues
Phenyl GroupHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Pentyl ChainHydrophobic, Van der WaalsLeucine, Isoleucine, Valine, Alanine
Hydroxyl GroupHydrogen Bond (Donor/Acceptor)Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine

Prediction of Biochemical and Pharmacological Profiles

FooDB classifies this compound as a fatty alcohol and suggests its involvement in biochemical processes like lipid metabolism. foodb.ca Predictions from various sources indicate that it generally complies with common rules for drug-likeness, such as Lipinski's Rule of Five, suggesting it has properties favorable for a potential orally active drug. foodb.ca

The predicted physicochemical and pharmacokinetic properties of this compound are summarized below. These values are calculated by various computational models and provide a preliminary assessment of the molecule's behavior.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
PropertyPredicted ValueSource
Molecular Weight164.24 g/molPubChem nih.gov
logP (Octanol-Water Partition Coefficient)2.8 - 3.01PubChem nih.gov, FooDB foodb.ca
Water Solubility0.12 g/LFooDB foodb.ca
Hydrogen Bond Donors1FooDB foodb.ca
Hydrogen Bond Acceptors1FooDB foodb.ca
Rotatable Bond Count5FooDB foodb.ca
Polar Surface Area (PSA)20.23 ŲFooDB foodb.ca
Bioavailability (Lipinski's Rule of Five)YesFooDB foodb.ca
Ghose FilterYesFooDB foodb.ca

Furthermore, the structural motif of this compound is found in molecules with diverse pharmacological applications. For instance, the related compound 3-methyl-5-phenylpentan-1-ol (B1219218) serves as an intermediate in the synthesis of bioactive molecules for potential antiviral and anti-inflammatory drugs. pmarketresearch.com This suggests that computational screening of this compound against various pharmacological targets could reveal new therapeutic possibilities.

Future Research Directions and Unexplored Avenues for 5 Phenylpentan 1 Ol

Exploration of Novel Biologically Active Derivatives

A significant frontier for future research lies in the synthesis and evaluation of novel derivatives of 5-phenylpentan-1-ol with enhanced or new biological activities. The basic structure of this compound is a promising scaffold for modification to create compounds with therapeutic potential.

Key research avenues include:

Antiviral Agents: Research has already indicated that derivatives of this compound are valuable precursors for potential therapeutic agents. For instance, synthetic pathways have been developed for cis-2,3-epoxy-5-phenylpentan-1-ol derivatives, which are precursors to potential HIV-1 protease inhibitors. depaul.edudepaul.edu Further exploration could focus on modifying the phenyl ring or the aliphatic chain to improve binding affinity and efficacy against viral enzymes. The structural properties of related compounds, like 3-methyl-5-phenylpentan-1-ol (B1219218), have also been noted for their utility in synthesizing bioactive molecules for antiviral drug development, including inhibitors for the herpes simplex virus (HSV). pmarketresearch.com

Anticancer Properties: Derivatives of related structures, such as (2E,4E)-5-phenyl-penta-2,4-dien-1-ol, have been suggested to possess anticancer properties. The conjugated diene system in these molecules is thought to enhance interaction with biological targets, potentially leading to apoptosis and cell cycle arrest in cancer cells. Similarly, novel quinazoline (B50416) derivatives incorporating a phenylpenta-1,4-dien-3-one structure have been synthesized and evaluated as potential antitumor agents. researchgate.net This suggests that this compound could serve as a starting material for a new class of anticancer drug candidates.

Antimicrobial Compounds: The synthesis of novel N-substituted indole (B1671886) derivatives, starting from a related pentanol (B124592) structure, has yielded compounds with promising antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net This opens a pathway for developing new antibiotics based on the this compound framework to combat infectious diseases.

Targeting Other Receptors: The core structure is versatile. For example, 5-phenyl-1-pentanol has been utilized in the synthesis of analogs of pyrazole-3-carboxamide and oxirane-2-carboxylic acid ethyl ester, indicating its adaptability for creating diverse molecular shapes for various biological targets. sigmaaldrich.comlookchem.com Research on the isomer fenipentol (B1672507) (1-phenylpentan-1-ol) has shown it possesses neuropharmacological effects, suggesting that derivatives could be designed to modulate specific neurotransmitter systems.

Green Chemistry Approaches to Synthesis and Production

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally friendly manufacturing processes. greencabinetsource.org Future research on this compound will increasingly focus on green chemistry principles to minimize environmental impact. depaul.eduresearchgate.net

Promising research directions include:

Benign Catalysts and Solvents: An environmentally friendly synthetic route for cis-2,3-epoxy-5-phenylpentan-1-ol derivatives has been proposed that utilizes a clay-catalyzed hetero-Diels-Alder reaction. depaul.edu The use of natural clays (B1170129) like Montmorillonite as catalysts represents a greener alternative to traditional, often toxic, catalysts. depaul.edu Further investigation into other benign catalysts and green solvents, such as Cyrene™, which is derived from cellulose (B213188) waste, could significantly reduce the environmental footprint of synthesis. researchgate.net

Energy-Efficient Methods: The application of microwave irradiation in conjunction with clay catalysts has been shown to promote faster and cleaner chemical reactions. depaul.edu This approach reduces reaction times and energy consumption compared to conventional heating methods. Future studies could optimize microwave-assisted synthesis for both this compound and its derivatives.

Waste Minimization: Adopting principles of the "safe and sustainable by design" (SSbD) framework can guide the development of processes that minimize waste and avoid the use of hazardous substances from the outset. europa.eu This involves a holistic assessment of the entire lifecycle, from sourcing raw materials to the end-of-life of the product. europa.eu

Advanced Materials Science Applications

While much of the focus has been on biological applications, the unique structure of this compound—combining a flexible aliphatic chain with a rigid aromatic group—makes it an interesting candidate for materials science.

Unexplored avenues include:

Polymer Chemistry: The derivative 3-methyl-5-phenylpentan-1-ol has been noted for the ability of its phenyl group to enhance the thermal stability of polymers like polyurethanes and epoxy resins. pmarketresearch.com This suggests that this compound itself could be explored as a monomer or a functional additive in polymerization reactions. Its incorporation into polymer chains could impart desirable properties such as increased thermal resistance, improved mechanical strength, and specific optical properties due to the aromatic ring.

Functional Fluids and Lubricants: The combination of a polar alcohol group and a nonpolar phenyl-alkyl chain suggests potential applications as a component in specialty fluids, lubricants, or surfactants. Research could investigate its performance as a viscosity modifier or as a boundary lubricant in tribological systems.

In-depth Mechanistic Studies of Biological Interactions

To advance the development of new drugs based on this compound, a deeper understanding of how its derivatives interact with biological targets at the molecular level is essential.

Future research should prioritize:

Binding Mode Analysis: For derivatives showing promise as enzyme inhibitors (e.g., against HIV-1 protease), detailed structural biology studies using techniques like X-ray crystallography and cryo-electron microscopy are needed. depaul.edu These studies would reveal the precise binding modes and key interactions within the enzyme's active site, enabling rational, structure-based drug design to optimize potency and selectivity.

Pharmacological Profiling: For derivatives targeting cellular receptors, such as the β2-adrenoceptor agonists developed from related structures, comprehensive pharmacological profiling is required. acs.org This includes determining binding affinities, functional activities, and selectivity against other receptor subtypes. Mechanistic studies could elucidate how specific structural features, like hydrogen bond donors and acceptors, contribute to receptor activation. acs.org

Cellular Pathway Analysis: When a derivative exhibits a desired biological effect, such as anticancer activity, it is crucial to investigate the underlying cellular and molecular mechanisms. This involves studying its effects on specific signaling pathways, cell cycle regulation, and the induction of apoptosis to fully characterize its mode of action.

Biotechnological Routes for Phenylpentanol Production

Biotechnology offers a powerful and sustainable alternative to traditional chemical synthesis for producing valuable compounds. The development of biotechnological routes for this compound and its chiral variants is a highly promising research avenue.

Key areas for exploration are:

Whole-Cell Biotransformation: A significant breakthrough has been the use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the asymmetric reduction of ketones to produce enantiomerically pure phenylalkanols. researchgate.net This "green method" is efficient, environmentally friendly, and can produce specific stereoisomers, which is often crucial for biological activity. researchgate.net Future work could involve screening a wider range of microorganisms to find novel biocatalysts capable of producing this compound.

Enzymatic Synthesis: Isolating and characterizing specific enzymes (e.g., reductases, oxygenases) responsible for the desired transformations would allow for the development of cell-free enzymatic production systems. This approach can offer higher purity and easier product isolation compared to whole-cell systems.

Metabolic Engineering: Advanced techniques in metabolic engineering could be used to design and construct novel biosynthetic pathways in microbial hosts like E. coli or Saccharomyces cerevisiae. By introducing and optimizing a set of genes from different organisms, it may be possible to create a microbial "factory" that can produce this compound from simple, inexpensive feedstocks like glucose.

Q & A

Q. What are the key physicochemical properties of 5-phenylpentan-1-ol relevant to experimental design?

  • Methodological Answer : this compound is a colorless liquid with a boiling point of 155°C at 20 mmHg and a density of 0.975 g/mL at 25°C. It is poorly miscible in water (logP = 2.39), making it suitable for organic-phase reactions. The refractive index (n20/D = 1.516) and flash point (110°C) are critical for solvent selection and safety protocols. Researchers should prioritize inert atmospheres (e.g., N₂) during high-temperature reactions to avoid combustion risks .

Q. How can this compound be synthesized and characterized for purity?

  • Methodological Answer : A common synthesis route involves Grignard reagents or catalytic hydrogenation of 5-phenylpentanal. Characterization requires NMR (¹H/¹³C) to confirm the hydroxyl group (δ ~1.5 ppm for -OH) and aromatic protons (δ ~7.2 ppm). IR spectroscopy verifies O-H stretching (~3350 cm⁻¹) and C-O bonds (~1050 cm⁻¹). Purity is assessed via GC-MS (retention time alignment) and elemental analysis (C: 80.44%, H: 9.76%, O: 9.80%) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation by working in fume hoods. Store in sealed containers away from oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous decomposition (CO/CO₂ release). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via certified waste protocols .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized?

  • Methodological Answer : SmI₂-mediated reductions (e.g., ketone to anti-1,3-diols) achieve >76% diastereoselectivity under THF/MeOH conditions. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) enhance enantiomeric excess. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and isolate products via flash chromatography .

Q. What mechanistic insights explain contradictions in catalytic activity for this compound oxidation?

  • Methodological Answer : Discrepancies in oxidation rates (e.g., KMnO₄ vs. CrO₃) arise from solvent polarity effects and catalyst-substrate π-π interactions. Kinetic studies (Arrhenius plots) reveal activation energy differences (~50 kJ/mol for acidic vs. basic conditions). DFT simulations (e.g., Gaussian) model transition states to validate competing pathways (radical vs. ionic mechanisms) .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity of the hydroxyl group, accelerating Mitsunobu reactions (e.g., with DIAD/PPh₃). Conversely, electron-withdrawing groups (e.g., -NO₂) favor Pd-catalyzed C-O bond formation. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. Validate via ¹H NMR kinetic monitoring .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported logP values for this compound?

  • Methodological Answer : LogP variations (e.g., 2.39 vs. literature 2.50) may stem from measurement methods (shake-flask vs. HPLC). Re-evaluate using standardized OECD 117 guidelines (octanol-water partitioning). Cross-validate with computational tools (e.g., ChemAxon) and adjust for temperature/pH effects. Disclose methodology in supplementary materials to ensure reproducibility .

Q. What strategies resolve conflicting bioactivity data for this compound in antimicrobial assays?

  • Methodological Answer : Contradictions arise from strain-specific responses (e.g., Gram+ vs. Gram− bacteria). Conduct dose-response curves (IC₅₀) under standardized CLSI conditions. Use positive controls (e.g., ampicillin) and statistical validation (ANOVA, p<0.05). Report MIC/MBC ratios to distinguish static vs. cidal effects .

Tables for Key Data

Property Value Reference
Boiling Point155°C (20 mmHg)
Density (25°C)0.975 g/mL
Refractive Index (n20/D)1.516
FEMA Number3618
Diastereoselectivity (SmI₂)76% (anti-1,3-diol)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.